molecular formula C25H48O3 B14608529 2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol CAS No. 59014-68-5

2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol

Cat. No.: B14608529
CAS No.: 59014-68-5
M. Wt: 396.6 g/mol
InChI Key: FSAACUSSFGDCLC-BJKOFHAPSA-N
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Description

2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol is a complex organic compound characterized by a cyclopropyl group attached to a long heptadecyl chain with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, the attachment of the heptadecyl chain, and the incorporation of the dioxolane ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of 2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59014-68-5

Molecular Formula

C25H48O3

Molecular Weight

396.6 g/mol

IUPAC Name

2-[(1S,2S)-2-[17-(1,3-dioxolan-2-yl)heptadecyl]cyclopropyl]ethanol

InChI

InChI=1S/C25H48O3/c26-19-18-24-22-23(24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-25-27-20-21-28-25/h23-26H,1-22H2/t23-,24+/m0/s1

InChI Key

FSAACUSSFGDCLC-BJKOFHAPSA-N

Isomeric SMILES

C1COC(O1)CCCCCCCCCCCCCCCCC[C@H]2C[C@H]2CCO

Canonical SMILES

C1COC(O1)CCCCCCCCCCCCCCCCCC2CC2CCO

Origin of Product

United States

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